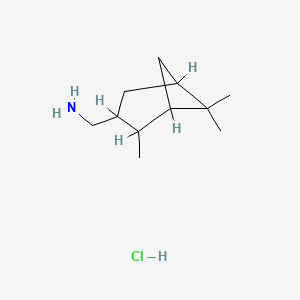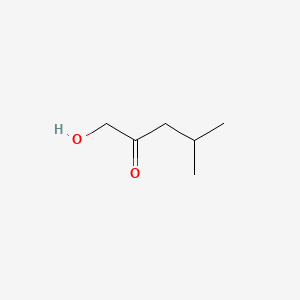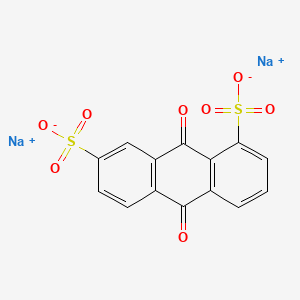![molecular formula C8H14N2O3 B1659871 ethyl 2-[(2S)-3-oxopiperazin-2-yl]acetate CAS No. 686300-89-0](/img/structure/B1659871.png)
ethyl 2-[(2S)-3-oxopiperazin-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(2S)-3-oxopiperazin-2-yl]acetate is a chemical compound with the molecular formula C8H14N2O3 It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl [(2S)-3-oxopiperazin-2-yl]acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with piperazine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol. The mixture is refluxed for several hours, and the product is isolated through filtration and purification techniques .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-[(2S)-3-oxopiperazin-2-yl]acetate may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield. The product is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [(2S)-3-oxopiperazin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl [(2S)-3-oxo-2-piperazinyl]acetate, while reduction could produce ethyl [(2S)-3-hydroxy-2-piperazinyl]acetate .
Applications De Recherche Scientifique
Ethyl [(2S)-3-oxopiperazin-2-yl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of ethyl 2-[(2S)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl [(2S)-3-oxopiperazin-2-yl]acetate can be compared with other similar compounds, such as:
Ethyl acetoacetate: A precursor in its synthesis.
Piperazine derivatives: Compounds with similar structural features and potential biological activities.
Ethyl [(2S)-3-hydroxy-2-piperazinyl]acetate: A reduction product with different chemical properties.
Propriétés
Numéro CAS |
686300-89-0 |
|---|---|
Formule moléculaire |
C8H14N2O3 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
ethyl 2-[(2S)-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C8H14N2O3/c1-2-13-7(11)5-6-8(12)10-4-3-9-6/h6,9H,2-5H2,1H3,(H,10,12)/t6-/m0/s1 |
Clé InChI |
HNYRNJAZRKCHSC-LURJTMIESA-N |
SMILES |
CCOC(=O)CC1C(=O)NCCN1 |
SMILES isomérique |
CCOC(=O)C[C@H]1C(=O)NCCN1 |
SMILES canonique |
CCOC(=O)CC1C(=O)NCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(2-Chlorophenyl)methyl]-3-(morpholine-4-carbonyl)benzo[b][1,4]benzothiazepin-6-one](/img/structure/B1659791.png)

![N-cyclopentyl-5-[(4-fluorophenyl)methyl]-6-oxobenzo[b][1,4]benzothiazepine-3-carboxamide](/img/structure/B1659793.png)





![5-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1659803.png)
![Bicyclo[2.2.2]oct-2-en-1-ol](/img/structure/B1659805.png)


